

Discovery and history of 5-Methyl-4-octanone

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Compound of Interest

Compound Name: 5-Methyl-4-octanone

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5-Methyl-4-octanone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-4-octanone is an aliphatic ketone with the chemical formula $C_9H_{18}O$. While specific research on its discovery, history, and biological activity is limited in publicly available literature, its chemical properties and potential synthetic routes can be delineated based on established principles of organic chemistry. This guide provides a summary of its known physicochemical properties, a detailed hypothetical protocol for its synthesis via a Grignar-type reaction, and discusses the current landscape of knowledge regarding this compound.

Discovery and History

There is a notable absence of specific historical information regarding the initial discovery or synthesis of **5-Methyl-4-octanone** in surveyed scientific databases and literature. The compound is listed in several chemical supplier catalogs and databases, indicating its existence and availability, but without reference to a primary discovery paper. Aliphatic ketones, as a class of compounds, have been known and synthesized for over a century, with their chemistry being well-established in the field of organic synthesis. The synthesis of specifically branched ketones like **5-Methyl-4-octanone** would have become feasible through the development of fundamental carbon-carbon bond-forming reactions, such as the Grignard reaction in the early 20th century. It is plausible that **5-Methyl-4-octanone** was first synthesized as part of a broader investigation into ketone chemistry or as an intermediate in a more complex synthesis, rather than being the primary focus of a dedicated study.

Physicochemical Properties

The known physicochemical properties of **5-Methyl-4-octanone** are summarized in the table below. These data are primarily sourced from computational predictions and entries in chemical databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Property	Value	Source
Molecular Formula	C ₉ H ₁₈ O	[1] [2] [3] [4] [5]
Molecular Weight	142.24 g/mol	[1] [2] [3] [4] [5]
CAS Number	6175-51-5	[1] [2] [3] [4] [5]
IUPAC Name	5-methyloctan-4-one	[5]
Canonical SMILES	CCCC(C)C(=O)CCC	[5]
InChI Key	SNBMNYYIKTXSST- UHFFFAOYSA-N	[5]
XLogP3-AA (Computed)	2.7	[5]
Topological Polar Surface Area (TPSA)	17.1 Å ²	[5]
Heavy Atom Count	10	[1] [5]
Rotatable Bond Count	5	[1] [5]

Experimental Protocols: Synthesis of 5-Methyl-4-octanone

While a specific, peer-reviewed synthesis protocol for **5-Methyl-4-octanone** is not readily available, a plausible and robust method for its preparation would be the Grignard reaction between an appropriate Grignard reagent and an acyl halide. The following is a detailed, hypothetical experimental protocol for the synthesis of **5-Methyl-4-octanone** from sec-butylmagnesium bromide and valeryl chloride.[\[6\]](#)

Reaction Scheme:

Materials:

- 2-Bromobutane
- Magnesium turnings
- Anhydrous diethyl ether
- Valeryl chloride
- Dry ice/acetone bath
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)
- Inert atmosphere setup (Nitrogen or Argon)

Procedure:

- Preparation of the Grignard Reagent (sec-butylmagnesium bromide):
 - All glassware must be flame-dried under an inert atmosphere to exclude moisture.
 - In a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents).
 - Add a small volume of anhydrous diethyl ether to cover the magnesium.
 - In the dropping funnel, prepare a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether.
 - Add a small portion of the 2-bromobutane solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

- Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

• Acylation to form **5-Methyl-4-octanone**:

- Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.[6]
- Prepare a solution of valeryl chloride (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
- Add the valeryl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature at -78 °C.[6] The low temperature is crucial to prevent the secondary reaction of the Grignard reagent with the newly formed ketone.[6]
- After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.[6]

• Work-up and Purification:

- Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while the flask is still in the cold bath.[6]
- Allow the mixture to warm to room temperature.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with two portions of diethyl ether.
- Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[6]

- The crude product can be purified by fractional distillation under reduced pressure to yield pure **5-Methyl-4-octanone**.

Safety Precautions:

- Grignard reagents are highly reactive, flammable, and moisture-sensitive. All manipulations should be carried out under a dry, inert atmosphere.
- Acyl chlorides are corrosive and lachrymatory. Handle them in a fume hood with appropriate personal protective equipment.
- Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

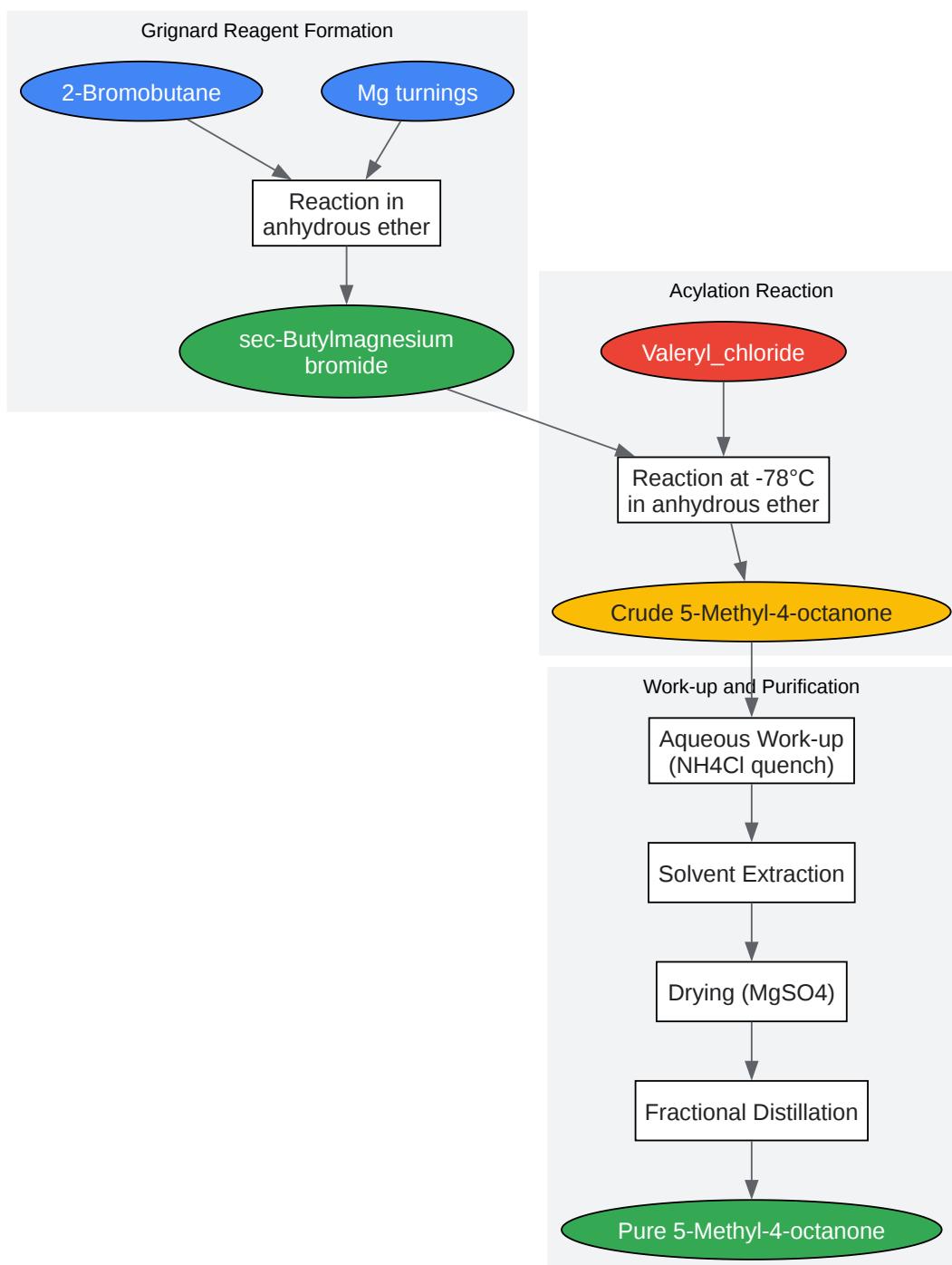
Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and biological databases did not reveal any reported biological activity or involvement in signaling pathways for **5-Methyl-4-octanone**. Its structural analogs, other aliphatic ketones, are found in nature as flavor and fragrance components, and some act as insect pheromones. However, no such role has been attributed to **5-Methyl-4-octanone**. Further research would be required to investigate any potential biological effects of this compound.

Visualizations

As no signaling pathways or complex experimental workflows involving **5-Methyl-4-octanone** have been identified in the literature, a diagrammatic representation is not applicable at this time. A logical workflow for the proposed synthesis is presented below.

Logical Workflow for the Synthesis of 5-Methyl-4-octanone

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